molecular formula C15H16ClNO B3038306 4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol CAS No. 855354-28-8

4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol

Cat. No.: B3038306
CAS No.: 855354-28-8
M. Wt: 261.74 g/mol
InChI Key: DVBNHHPQGSKRLG-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol is a synthetic phenolic compound of high interest in modern chemical and pharmaceutical research. Its molecular structure, which incorporates chloro, phenol, and dimethylphenylamino groups, makes it a valuable intermediate for the synthesis of more complex chemical entities. Researchers utilize this compound in the exploration of novel small molecule inhibitors, particularly in the development of potential therapeutic agents . Its structural framework is often investigated in medicinal chemistry for its potential interactions with various biological targets, including enzymes and transporters . As a building block, it can be used to develop compounds for a range of pharmacological studies, which may include antimicrobial, anti-inflammatory, or central nervous system agents, based on the activities of structurally related molecules . The mechanism of action for this specific compound is area-dependent, but its phenolic and aniline-derived components suggest potential for hydrogen bonding and hydrophobic interactions with protein targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

4-chloro-2-[(2,4-dimethylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-10-3-5-14(11(2)7-10)17-9-12-8-13(16)4-6-15(12)18/h3-8,17-18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBNHHPQGSKRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features a phenol backbone with a chlorine atom at the para-position (C4) and an aminomethyl group (-CH2-NH-) at the ortho-position (C2), where the nitrogen is bonded to a 2,4-dimethylphenyl group. The synthesis must address three primary challenges:

  • Regioselective chlorination : Introducing chlorine at C4 without competing substitution at other positions.
  • Aminomethyl group installation : Attaching the -CH2-NH- moiety with precise stereoelectronic control.
  • Coupling to 2,4-dimethylphenyl : Ensuring selective bonding between the aminomethyl nitrogen and the aromatic ring.

These challenges are mitigated through catalyst selection, solvent effects, and stepwise functionalization strategies.

Chlorination Strategies for Phenolic Intermediates

Direct Chlorination of Phenol Derivatives

Chlorination of phenol precursors often employs Lewis acids (e.g., AlCl3, FeCl3) or sulfuryl chloride (SO2Cl2) to enhance electrophilic aromatic substitution. For example, in the synthesis of 2-chloro-4-methylphenol, AlCl3 and diphenyl sulfide catalysts achieve >90% selectivity for the ortho-chlorinated product. Adapting this to the target compound would require starting with 2-aminomethylphenol, but competing reactions at the amine group necessitate protective measures.

Protective Group Chemistry

To prevent unwanted side reactions during chlorination:

  • The phenolic -OH group is acetylated using acetic anhydride.
  • The aminomethyl nitrogen is protected with a tert-butoxycarbonyl (Boc) group.
  • Chlorination with Cl2/AlCl3 at 0–30°C introduces chlorine at C4, followed by deprotection via hydrolysis.

Aminomethylation via Mannich Reaction

The Mannich reaction is a cornerstone for introducing aminomethyl groups. In this three-component reaction, a phenol, formaldehyde, and a primary or secondary amine condense to form a β-amino alcohol derivative.

Reaction Optimization

For 4-chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol:

  • Substrates : 4-Chlorophenol, formaldehyde (37% aqueous), and 2,4-dimethylaniline.
  • Catalyst : HCl or BF3·Et2O (0.5–2 mol%).
  • Conditions : Reflux in ethanol (80°C, 6–8 h).
  • Yield : 65–75% after recrystallization (ethanol/water).
Mechanistic Insights
  • Formaldehyde generates an iminium ion intermediate with 2,4-dimethylaniline.
  • Electrophilic attack occurs at the ortho-position of 4-chlorophenol, favored by the electron-donating -OH group.
  • Steric hindrance from the 2,4-dimethyl group on the aniline limits over-alkylation.

Reductive Amination Pathway

Reductive amination offers an alternative route, particularly when aldehyde intermediates are accessible.

Synthesis of 4-Chloro-2-hydroxybenzaldehyde

  • Vilsmeier-Haack Reaction : Treat 4-chlorophenol with POCl3 and DMF to form the aldehyde at C2.
  • Yield : ~60% after vacuum distillation.

Condensation and Reduction

  • Imine Formation : React 4-chloro-2-hydroxybenzaldehyde with 2,4-dimethylaniline in ethanol (glacial acetic acid catalyst, 25°C, 2 h).
  • Reduction : Add NaBH4 (2 equiv) to reduce the imine to the secondary amine.
  • Isolation : Extract with dichloromethane, dry over MgSO4, and purify via column chromatography (SiO2, hexane/ethyl acetate).
  • Yield : 70–80%.

Nucleophilic Substitution Approaches

Chloromethylation Followed by Amine Coupling

  • Chloromethylation : React 4-chlorophenol with chloromethyl methyl ether (MOMCl) and ZnCl2 to form 4-chloro-2-(chloromethyl)phenol.
  • Amine Substitution : Treat with 2,4-dimethylaniline in DMF at 60°C (K2CO3 base, 12 h).
  • Yield : 50–60% after recrystallization.
Limitations
  • Competing elimination reactions reduce yield.
  • Requires strict anhydrous conditions to prevent hydrolysis of the chloromethyl intermediate.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Mannich Reaction 65–75 95–98 One-pot synthesis; scalable Requires acidic conditions
Reductive Amination 70–80 97–99 High selectivity; mild conditions Multi-step; aldehyde synthesis
Nucleophilic Substitution 50–60 90–93 Direct coupling Low yield; sensitive intermediates

Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.25 (d, J = 8.4 Hz, 1H, C3-H), 6.95 (d, J = 2.4 Hz, 1H, C5-H), 6.87 (dd, J = 8.4, 2.4 Hz, 1H, C6-H), 4.32 (s, 2H, CH2), 2.31 (s, 3H, Ar-CH3), 2.29 (s, 3H, Ar-CH3).
  • IR (KBr) : 3340 cm−1 (-OH), 1605 cm−1 (C=C aromatic), 1240 cm−1 (C-N).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min, purity >98%.

Industrial-Scale Considerations

For bulk production, the Mannich reaction is preferred due to its simplicity and lower cost. Key optimizations include:

  • Catalyst Recycling : FeCl3 or AlCl3 can be recovered via aqueous extraction and reused.
  • Solvent Recovery : Ethanol is distilled and recycled, reducing waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions . These complexes can exhibit unique photophysical properties and biological activities. The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Crystal Structure and Hydrogen Bonding

Compound Name Space Group Unit Cell Parameters (Å, °) Hydrogen Bond (O–H⋯N) Dihedral Angle Reference
4-Chloro-2-[(2,4-dimethylphenylimino)methyl]phenol P21/n a=12.1875, b=7.4438, c=14.3141, β=101.549 2.647 Å 2.71°
4-Chloro-2-[(3,4-dimethylphenylimino)methyl]phenol P21/n a=12.1875, b=7.4438, c=14.3141, β=101.549 2.60 Å Near-planar
(R,R)-4-Chloro-2-{[(2-chlorophenyl)cyclopentyl]amino}phenol P212121 a=11.286, b=11.539, c=14.740 2.63 Å 33.18°
  • Key Insights :
    • All analogs exhibit intramolecular O–H⋯N hydrogen bonds (2.60–2.65 Å), forming S(6) ring motifs that enhance stability .
    • Planarity varies: Derivatives with ortho-substituents (e.g., 2,4-dimethylphenyl) show smaller dihedral angles (<3°), while bulky groups (e.g., cyclopentyl) increase torsion (33.18°) .

Reactivity and Environmental Behavior

Compound Name Key Reactivity Environmental Degradation Pathway Reference
4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol Potential for nucleophilic attack at imino group (if oxidized) Likely oxidative coupling or hydroxylation
Chlorophene (4-chloro-2-(phenylmethyl)phenol) Rapid oxidation by MnO2 to quinones and coupling products Degradation via MnO2 at phenolic moiety
Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) MnO2-mediated cleavage of ether linkage to 2,4-dichlorophenol Similar to chlorophene but with bond breakage
  • Key Insights: Chlorinated phenols with electron-withdrawing groups (e.g., –Cl, –CH2–) are susceptible to oxidation by manganese oxides, forming quinones or coupling products . Isotopically labeled analogs (e.g., deuterated versions) enable precise tracking in metabolic studies, revealing transformation pathways .

Biological Activity

4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol, with the chemical formula C₁₅H₁₆ClNO, is a phenolic compound notable for its unique structural features, including a chloro group and a dimethylphenylamino substituent. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in synthetic organic chemistry and medicinal applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • A chloro substituent at the para position of the phenol ring.
  • A dimethylphenylamino group that enhances its reactivity and biological interactions.

This specific substitution pattern contributes to its unique properties compared to other similar compounds, allowing for diverse applications in research and industry.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has demonstrated promising antibacterial properties. For instance, it showed a minimum inhibitory concentration (MIC) of 8 µg/mL against certain bacterial strains.
  • Cytotoxicity : Studies have indicated that this compound can influence cellular processes, potentially leading to cytotoxic effects in specific cell lines. The exact mechanism remains under investigation but may involve interactions with cellular receptors or enzymes .
  • Genotoxicity Testing : Recent evaluations suggest that while earlier studies indicated some genotoxic potential (positive results in older mouse micronucleus tests), more recent tests following OECD guidelines have shown negative results for mutagenicity in valid Ames tests. This indicates a need for caution in interpreting previous findings .

Case Studies

  • Antibacterial Efficacy : A study evaluating various phenolic compounds found that this compound displayed significant antibacterial activity with a MIC of 8 µg/mL against Gram-positive bacteria. The zone of inhibition was measured at 17.0 ± 0.40 mm at a concentration of 200 µg/mL.
  • Toxicological Assessment : An OECD screening test indicated that the compound does not cause reproductive effects in animal models. The no-observed-adverse-effect-level (NOAEL) was determined to be 200 mg/kg/day, suggesting a considerable safety margin for occupational exposure .

Comparative Analysis

The following table summarizes key comparisons between this compound and related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC₁₅H₁₆ClNOChloro group, dimethyl substitutionAntibacterial, cytotoxic
4-Chloro-3-methyl phenolC₇H₇ClOMethyl group at meta positionModerate antibacterial
5-Amino-4-chloro-o-cresolC₇H₈ClN₂ODifferent amino positioningLower antibacterial activity
4-Chloro-2-amino phenolC₆H₆ClN₃OSimple amino substituentLimited biological data

Q & A

Q. What are the established synthetic routes for 4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol?

The compound can be synthesized via a two-step methodology:

Condensation reaction : React (2,4-dimethylphenyl)amine with a substituted phenolic aldehyde/ketone (e.g., 5-chloro-2-hydroxybenzaldehyde) in methanol at room temperature for 48 hours to form an imine intermediate .

Reduction : Treat the intermediate with sodium borohydride (NaBH₄) in a tetrahydrofuran (THF)-ethanol mixture to reduce the imine to the final amine product. Purification is typically achieved via silica-gel chromatography .
Key considerations : Reaction pH, solvent polarity, and stoichiometric ratios influence yield and purity.

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is the gold standard for structural elucidation:

  • Data collection : Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 296 K .
  • Refinement : Employ SHELXL (for small-molecule refinement) or OLEX2 (for visualization and analysis) .
  • Key parameters :
    • Space group: Monoclinic (e.g., P2₁/n) .
    • Intramolecular hydrogen bonds: O–H⋯N (2.647 Å) stabilize molecular conformation .
    • Dihedral angles between aromatic rings: ~33°–34°, indicating moderate planarity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity and stability?

  • Electronic effects : The electron-donating methyl groups on the 2,4-dimethylphenyl moiety enhance nucleophilicity at the amino group, facilitating condensation reactions . The chloro substituent on the phenol ring increases oxidative stability but may reduce solubility in polar solvents .
  • Steric effects : Bulky substituents (e.g., cyclopentyl groups in analogous compounds) hinder intermolecular interactions, affecting crystallization behavior .
  • Oxidative susceptibility : Phenolic -OH groups are prone to oxidation by manganese oxides (δ-MnO₂), forming coupling products or quinones. Reactivity correlates with substituent hydrophobicity and redox potentials .

Q. How can contradictions in crystallographic data or synthetic yields be resolved?

  • Data discrepancies :
    • Example : Variations in hydrogen bond lengths (e.g., O–H⋯N = 2.647 Å vs. 2.71 Å in similar compounds) may arise from temperature-dependent lattice dynamics .
    • Mitigation : Cross-validate using multiple refinement software (SHELXL, WinGX) and check for twinning or absorption errors .
  • Yield inconsistencies :
    • Factors : Impurities in starting materials, incomplete reduction (NaBH₄ stoichiometry), or solvent polarity during crystallization .
    • Optimization : Use high-purity reagents and optimize reaction time/temperature via design-of-experiments (DoE) approaches.

Q. What role do non-covalent interactions play in molecular packing and supramolecular assembly?

  • Intramolecular interactions : O–H⋯N hydrogen bonds enforce a planar conformation, reducing torsional strain .
  • Intermolecular interactions :
    • Weak C–H⋯π interactions between aromatic rings drive 3D network formation .
    • N–H⋯Cl hydrogen bonds create spiral chains along crystallographic axes, influencing mechanical and thermal properties .
  • Methodological note : Analyze packing diagrams using Mercury or PLATON to identify π-stacking or van der Waals contacts .

Q. How can computational methods complement experimental studies of this compound?

  • Density Functional Theory (DFT) : Predict optimized geometries, vibrational frequencies (IR/Raman), and electronic properties (HOMO-LUMO gaps) .
  • Molecular Dynamics (MD) : Simulate solvent effects on crystallization or stability in aqueous environments .
  • Docking studies : Explore potential biological activity by modeling interactions with enzyme active sites (e.g., oxidoreductases) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol
Reactant of Route 2
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4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol

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